calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate
Description
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate (CAS 6417-83-0), also designated as CI 15880, is a synthetic azo dye primarily used as a cosmetic colorant . Its IUPAC name is calcium 3-hydroxy-4-[(1-sulphonato-2-naphthyl)azo]-2-naphthoate. Structurally, it features a naphthalene backbone substituted with hydroxyl, sulfonate, and azo groups. The calcium counterion distinguishes it from analogous sodium or aluminum salts, influencing solubility and stability. The compound is synthesized via diazo coupling between sulfonated aromatic amines and naphthol derivatives, followed by calcium salt formation .
Properties
CAS No. |
83249-60-9 |
|---|---|
Molecular Formula |
C20H12CaN2O7S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-18-10-6-13-11-14(30(24,25)26)7-8-15(13)19(18)22-21-17-9-5-12-3-1-2-4-16(12)20(17)31(27,28)29;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
ONPJOMROUFBQOP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene Derivatives
Objective: Introduce sulfonic acid groups at specific positions on naphthalene rings.
- Naphthalene is treated with concentrated sulfuric acid or oleum under controlled temperature (usually 80-150°C).
- The sulfonation reaction yields mono- or disulfonated naphthalene derivatives, such as 2-naphthalenesulfonic acid or 6-hydroxy-2-naphthalenesulfonic acid, depending on reaction conditions and temperature control.
C10H8 + H2SO4 → C10H7SO3H + H2O
Note: The reaction conditions are optimized to favor sulfonation at desired positions, often using temperature control and reaction time adjustments.
Diazotization of Aromatic Amines
Objective: Convert aromatic amines into diazonium salts, which are reactive intermediates for azo coupling.
- Aromatic amines (e.g., sulfonated aniline derivatives) are dissolved in dilute hydrochloric acid.
- The mixture is cooled to 0-5°C.
- Sodium nitrite solution is added dropwise to form diazonium salts.
ArNH2 + NaNO2 + HCl → ArN2+Cl− + NaCl + H2O
Conditions: Low temperature and acidic medium are critical for stability.
Azo Coupling with Sulfonated Naphthalene Derivatives
Objective: Form azo linkage between diazonium salts and sulfonated naphthalene derivatives.
- The diazonium salt solution is added slowly to a solution of the sulfonated naphthalene derivative (acting as the coupling component) maintained at a slightly alkaline pH (around 7-9).
- The reaction proceeds with stirring at low temperature to prevent decomposition.
ArN2+ + Ar'-OH/SO3H → Ar-N=N-Ar'
Note: The position of coupling on the aromatic ring is directed by existing substituents, typically ortho or para.
Hydroxylation and Final Functionalization
- Hydroxyl groups are introduced via electrophilic substitution reactions or by starting with hydroxylated precursors.
- Alternatively, selective hydroxylation can be achieved via controlled oxidation or hydroxylation reactions on the aromatic rings.
Metal Complexation with Calcium
Objective: Convert the sulfonated azo dye into its calcium salt form.
- The sulfonated azo dye is treated with calcium salts, such as calcium chloride or calcium acetate, under mild heating.
- The calcium ions coordinate with the sulfonate groups, forming a stable calcium complex.
2 R-SO3− + Ca2+ → (R-SO3)2Ca
Summary of the Preparation Process
| Step | Description | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Sulfonation of naphthalene | Concentrated sulfuric acid | 80-150°C | Introduce sulfonate groups |
| 2 | Diazotization of aromatic amine | Sodium nitrite, hydrochloric acid | 0-5°C | Generate diazonium salt |
| 3 | Azo coupling | Sulfonated naphthalene derivative | Slightly alkaline, low temperature | Form azo linkage |
| 4 | Hydroxylation | Electrophilic substitution or hydroxylated precursors | Controlled conditions | Insert hydroxyl group |
| 5 | Metal complexation | Calcium chloride or acetate | Mild heating | Form calcium salt |
Final Remarks
While explicit, step-by-step experimental procedures for this exact compound are scarce in publicly available literature, the described methods align with standard azo dye synthesis protocols. The key to successful preparation lies in meticulous control of sulfonation, diazotization, and coupling conditions, followed by metal ion complexation.
Chemical Reactions Analysis
Types of Reactions
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines and other reduced forms.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in complexometric titrations to determine metal ion concentrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes for textiles, food coloring, and other materials.
Mechanism of Action
The mechanism of action of calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with metal ions and other molecules. The azo group can form complexes with metal ions, which is the basis for its use in complexometric titrations. The compound’s ability to change color in response to pH changes makes it useful as an indicator .
Comparison with Similar Compounds
Structural Analogues
Sodium Salts
- Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate (CAS 2783-94-0, Food Yellow No.5): Structure: Differs in the substituent position (4-sulfonatophenyl vs. 1-sulfonatonaphthalen-2-yl) and counterion (Na⁺ vs. Ca²⁺). Applications: Approved as a food additive (E110) due to high water solubility, unlike the calcium variant, which is restricted to cosmetics . Molecular Weight: 452.37 g/mol vs. ~550 g/mol (estimated for calcium salt due to divalent counterion) .
- Sodium 6-hydroxy-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate (CI 15980, CAS 2347-72-):
Aluminum Lakes
- Dialuminium tris[6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate] (CAS 94021-05-3):
Functional Analogues
Calmagite (CAS 3147-14-6):
Mordant Blue 9 (CAS 1934-20-9):
Physicochemical Properties
Spectroscopic Data
Q & A
Basic: What are the key steps in synthesizing calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate?
The synthesis involves diazotization and azo coupling , adapted from methods for analogous disodium azo dyes.
- Diazotization : React 1-amino-2-naphthalenesulfonic acid with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Coupling : Introduce the diazonium salt to 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo bond.
- Calcium salt formation : Precipitate the product using calcium chloride, followed by purification via recrystallization or dialysis .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
- UV-Vis spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm) and quantify molar absorptivity .
- NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve sulfonate, hydroxyl, and aromatic proton environments (e.g., δ 7.5–8.5 ppm for naphthalene protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M-Ca]<sup>−</sup> ion) .
Basic: How does pH influence the stability of the azo bond in this compound?
The azo bond (-N=N-) is susceptible to acid hydrolysis (pH < 3) and reductive cleavage (pH > 10).
- Acidic conditions : Protonation of the azo group leads to bond cleavage, forming naphthylamine and sulfonate derivatives.
- Alkaline conditions : Reductive environments (e.g., biological systems) may reduce the azo bond to amines.
Methodological tip : Monitor degradation via HPLC or UV-Vis kinetics under controlled pH buffers .
Advanced: What strategies mitigate aggregation-induced quenching in fluorescence studies?
The compound’s planar structure promotes π-π stacking, reducing fluorescence intensity.
- Surfactant addition : Use SDS or CTAB to disrupt aggregates.
- Solvent optimization : Employ polar aprotic solvents (e.g., DMSO) or dilute solutions (<10<sup>−5</sup> M).
- Derivatization : Introduce bulky substituents to sterically hinder aggregation .
Advanced: How can computational modeling predict interactions with biomolecules?
- Molecular docking : Simulate binding to serum albumin (PDB ID: 1AO6) using AutoDock Vina to identify binding pockets near sulfonate groups.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic transitions and HOMO-LUMO gaps .
Advanced: What environmental toxicity concerns arise from this compound’s degradation products?
Degradation releases naphthylamines (potential carcinogens) and sulfonated aromatics.
- Ecotoxicology assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to assess acute toxicity.
- Photodegradation studies : Simulate sunlight exposure (λ > 290 nm) to track persistent metabolites .
Basic: How is the calcium counterion critical to the compound’s solubility and function?
- Solubility : Calcium sulfonate salts exhibit lower aqueous solubility compared to sodium analogs, requiring buffered solutions (e.g., Tris-HCl, pH 7.4).
- Ion exchange : Calcium can be replaced with transition metals (e.g., Fe³⁺) for catalytic applications, monitored via ICP-OES .
Advanced: What role does this compound play in developing optical sensors?
Its pH-dependent color shift (azo-hydrazone tautomerism) enables chemodosimeter applications:
- Metal ion detection : Design assays where Cu²⁺ or Fe³⁺ induces a visible color change (Δλ > 50 nm).
- Biological staining : Optimize staining protocols for bacterial biofilms or extracellular polysaccharides .
Advanced: How do substituent modifications alter its electrochemical properties?
- Electron-withdrawing groups (e.g., -SO₃⁻): Increase redox potential, enhancing suitability for supercapacitor electrolytes.
- Electron-donating groups (e.g., -OH): Improve charge transfer in dye-sensitized solar cells (DSSCs).
Experimental validation : Use cyclic voltammetry (scan rate: 50 mV/s) in 0.1 M KCl .
Advanced: What analytical challenges arise in quantifying trace levels of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
